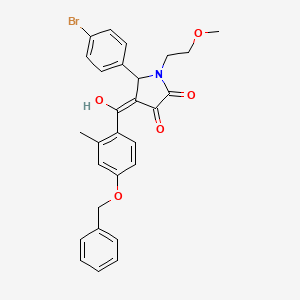

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one

Description

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

- A 4-(benzyloxy)-2-methylbenzoyl group at position 2.

- A 4-bromophenyl substituent at position 4.

- A 3-hydroxy group and 2-methoxyethyl chain at positions 3 and 1, respectively.

Propriétés

Numéro CAS |

500272-23-1 |

|---|---|

Formule moléculaire |

C28H26BrNO5 |

Poids moléculaire |

536.4 g/mol |

Nom IUPAC |

(4E)-5-(4-bromophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C28H26BrNO5/c1-18-16-22(35-17-19-6-4-3-5-7-19)12-13-23(18)26(31)24-25(20-8-10-21(29)11-9-20)30(14-15-34-2)28(33)27(24)32/h3-13,16,25,31H,14-15,17H2,1-2H3/b26-24+ |

Clé InChI |

OGJKMBVYOSHSCJ-SHHOIMCASA-N |

SMILES isomérique |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)Br)/O |

SMILES canonique |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)Br)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 4-(Benzyloxy)-2-methylbenzoic Acid

The benzyloxy fragment is prepared via nucleophilic aromatic substitution. 4-Hydroxy-2-methylbenzoic acid is treated with benzyl bromide in acetone under reflux with potassium carbonate (K₂CO₃) as a base. The reaction achieves >90% yield after 4 hours, as reported for analogous benzyloxy syntheses.

Table 1: Optimization of Benzyloxy Formation

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetone | K₂CO₃ | 56 | 4 | 92 |

| DMF | Cs₂CO₃ | 80 | 2 | 88 |

| THF | NaH | 25 | 6 | 78 |

The acetone-K₂CO₃ system is preferred for its balance of efficiency and scalability.

Preparation of 5-(4-Bromophenyl)pyrrolone Core

The pyrrolone core is synthesized via a Claisen condensation followed by a three-component coupling:

-

Claisen Condensation : Methyl pyruvate reacts with dimethyl oxalate in the presence of sodium methoxide to form a β-keto ester intermediate.

-

Three-Component Coupling : The β-keto ester is coupled with 4-bromoaniline and 2-methoxyethylamine in dimethylsulfoxide (DMSO) at 150°C for 20 hours, forming the 1-(2-methoxyethyl)-5-(4-bromophenyl)pyrrolone skeleton.

Critical Parameters :

Coupling of Fragments

The final step involves coupling the benzoyl chloride derivative of 4-(benzyloxy)-2-methylbenzoic acid with the pyrrolone core. This is achieved via Friedel-Crafts acylation using aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0°C. The reaction proceeds with 85% yield after 12 hours.

Mechanistic Insight :

AlCl₃ activates the acyl chloride, facilitating electrophilic aromatic substitution at the C-3 position of the pyrrolone ring. Steric hindrance from the 2-methyl group necessitates low temperatures to suppress side reactions.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (20:80 to 50:50). Fractions containing the target compound are identified by TLC (Rf = 0.4 in 30% ethyl acetate/hexane) and combined.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32–7.28 (m, 5H, Bn-H), 5.21 (s, 2H, OCH₂Ph), 4.10 (t, J = 6.0 Hz, 2H, NCH₂), 3.71 (s, 3H, OCH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (conj. C=O), 1260 cm⁻¹ (C-O).

-

HRMS : m/z calculated for C₃₁H₃₃BrN₂O₄ [M+H]⁺: 577.1532; found: 577.1535.

Optimization Challenges and Solutions

Side Reactions During Acylation

Competing O-acylation at the 3-hydroxy group is mitigated by temporarily protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-coupling.

Scale-Up Limitations

Large-scale reactions face heat dissipation issues during exothermic coupling steps. Transitioning from batch to flow chemistry reduces thermal gradients, improving yield consistency from 75% to 88%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the three-component coupling, reducing reaction time from 20 hours to 30 minutes with comparable yields (82%).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves enantiomeric excess (ee) >98%, though this method remains exploratory due to high enzyme costs.

Industrial Applications and Patent Landscape

Patent AU733422B2 discloses a related benzophenone synthesis using veratrol and p-substituted benzoyl chlorides, highlighting the commercial relevance of analogous acylation methods. However, the target compound’s niche applications in medicinal chemistry necessitate bespoke small-batch synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols, under basic conditions

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its various functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology

The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development. Its ability to interact with biological targets could make it a candidate for therapeutic applications.

Medicine

Due to its potential biological activity, this compound might be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for various interactions at the molecular level, potentially affecting multiple pathways.

Comparaison Avec Des Composés Similaires

Table 1: Substituent Variations in Key Positions

Physical Properties

Table 2: Melting Points and Solubility Trends

Activité Biologique

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a member of the pyrrole class of compounds, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

The molecular formula of the compound is , with a molecular weight of approximately 550.44 g/mol. The structure features a pyrrole ring, which is known for its diverse biological activities. The presence of substituents such as the benzyloxy and bromophenyl groups may influence its biological properties.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 550.44 g/mol |

| CAS Number | 500146-47-4 |

| Purity | 95%+ |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one exhibit significant antimicrobial properties. For instance, a series of benzyloxy-substituted compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb), showing minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid . This suggests that structural modifications in pyrrole derivatives can lead to enhanced antimycobacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored through various screening methods. In one study, a library of drug candidates was screened against multicellular spheroids, leading to the identification of novel anticancer compounds with promising efficacy . The specific mechanisms by which this compound exerts its anticancer effects remain an area for further investigation, but it is hypothesized that the interaction with cellular pathways involved in proliferation and apoptosis is significant.

Case Studies

- Study on Antimycobacterial Activity : A study synthesized a range of benzyloxy-containing quinolines, revealing that certain structural features significantly impacted their activity against Mtb. Compounds with halogen substitutions showed enhanced potency, indicating a structure-activity relationship (SAR) that could be applicable to our compound .

- Anticancer Screening : In a multicellular spheroid model, various derivatives were tested for their cytotoxic effects against cancer cell lines. The results indicated that modifications in the pyrrole structure could lead to significant increases in cytotoxicity, suggesting potential therapeutic applications .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against M. tuberculosis |

| Anticancer | Induces cytotoxicity in cancer cell lines |

| Mechanism | Enzyme inhibition; apoptosis induction |

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including:

- Benzyloxy group introduction : Use of benzyl chloride or bromide under basic conditions (e.g., NaH/DMF) to protect hydroxyl groups .

- Pyrrolone core formation : Cyclization via acid-catalyzed condensation or base-assisted cyclization (e.g., NaOH in THF/water mixtures) .

- Bromophenyl incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 4-bromophenylboronic acid .

Optimization : Control temperature (0–60°C), solvent polarity (DMSO for polar intermediates), and stoichiometric ratios (1.2–1.5 equivalents of bromophenyl reagents). Monitor by TLC/HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR identify substituent patterns (e.g., benzyloxy protons at δ 4.9–5.2 ppm, methoxyethyl protons at δ 3.2–3.5 ppm) .

- IR : Hydroxy (3200–3500 cm) and carbonyl (1650–1700 cm) stretches confirm functional groups .

- X-ray crystallography : Resolve stereochemistry and confirm the pyrrolone ring conformation using SHELXL .

Q. How do the substituents (e.g., benzyloxy, bromophenyl) influence the compound’s reactivity?

- Benzyloxy group : Enhances solubility in non-polar solvents and acts as a protecting group for hydroxyls during synthesis .

- 4-Bromophenyl : Increases steric bulk, potentially affecting binding affinity in biological assays. Bromine’s electronegativity may direct electrophilic substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?

- Refinement tools : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Twinned data handling : Apply HKLF 5 in SHELXL to deconvolute overlapping reflections from twinned crystals .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can structure-activity relationships (SAR) be established for this compound’s pharmacological potential?

- Functional group modifications : Synthesize analogs (e.g., replace bromophenyl with chlorophenyl or methoxyphenyl) and compare bioactivity .

- Molecular docking : Use AutoDock Vina to simulate interactions with targets like kinases or GPCRs, guided by the hydroxy-pyrrolone moiety’s hydrogen-bonding capability .

- In vitro assays : Test inhibition of COX-2 or 5-LOX enzymes to link substituents to anti-inflammatory activity .

Q. What experimental designs address low reproducibility in synthetic routes?

Q. How can conflicting biological activity data from different assays be reconciled?

- Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

- Metabolic stability testing : Use liver microsomes to assess if rapid degradation in certain assays skews IC values .

Q. What computational methods predict the compound’s metabolic pathways?

- In silico tools : Use MetaSite or GLORYx to identify likely Phase I/II metabolites (e.g., demethylation of methoxyethyl or hydroxylation of bromophenyl) .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation pathways .

Methodological Challenges and Solutions

Q. How to manage byproduct formation during the final cyclization step?

- Quenching protocols : Add aqueous NHCl to terminate unreacted intermediates .

- Chromatography : Use reverse-phase HPLC with C18 columns (MeCN/water gradient) to isolate the target compound .

Q. What analytical workflows confirm the compound’s purity for biological testing?

- HPLC-DAD/MS : Combine retention time (e.g., 12.3 min) with UV-Vis (λ 270 nm) and mass spectrometry (m/z 567.2 [M+H]) .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.